N-BUTYL-2-(2-ETHOXYACETAMIDO)BENZAMIDE
Description
N-Butyl-2-(2-ethoxyacetamido)benzamide is a benzamide derivative featuring a butyl group at the N-position and a 2-ethoxyacetamido substituent at the 2-position of the benzamide core. This compound is of interest in medicinal chemistry due to its amide and ethoxy functional groups, which are often associated with bioactivity, including antimicrobial or enzyme-modulating properties .
Properties
IUPAC Name |
N-butyl-2-[(2-ethoxyacetyl)amino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-3-5-10-16-15(19)12-8-6-7-9-13(12)17-14(18)11-20-4-2/h6-9H,3-5,10-11H2,1-2H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDBSKJBTOJAAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=CC=C1NC(=O)COCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BUTYL-2-(2-ETHOXYACETAMIDO)BENZAMIDE typically involves the reaction of 2-aminobenzamide with butyl bromide and ethyl chloroacetate. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reactions. The reaction conditions generally include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-BUTYL-2-(2-ETHOXYACETAMIDO)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen or the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzamide core.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
N-BUTYL-2-(2-ETHOXYACETAMIDO)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-BUTYL-2-(2-ETHOXYACETAMIDO)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzamide Derivatives
The biological and physicochemical properties of benzamide derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of N-butyl-2-(2-ethoxyacetamido)benzamide with key analogs:
Key Observations :
- Ethoxy vs. Methoxy : The ethoxy group in the target compound may confer greater metabolic stability compared to the methoxy analog, as ethoxy groups are less prone to oxidative demethylation .
Core Structure Variations
Compounds with non-benzamide cores but similar functional motifs include:
| Compound Name (Example) | Core Structure | Functional Groups | Potential Applications |
|---|---|---|---|
| N-(2-{[2-(4-Acetylanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-methylbenzamide | Benzothiazole | Benzamide, acetylphenyl, sulfanyl | Anticancer research |
| N-(4-Methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide | Benzothiazole-sulfonamide | Sulfonamido, nitro, methoxy | Antimicrobial agents |
Key Observations :
- Benzothiazole Core : These derivatives often exhibit enhanced π-π stacking interactions and electronic effects, which can improve binding to biological targets like enzymes or DNA .
- Bioactivity : Benzothiazole-sulfonamide hybrids (e.g., ) demonstrate broader antimicrobial spectra compared to simple benzamides, likely due to synergistic effects of the sulfonamide and heterocyclic moieties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
